

Introduction: The Quinoline Scaffold and the Imperative for In Silico Analysis

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Compound of Interest

Compound Name:	<i>methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate</i>
CAS No.:	893773-96-1
Cat. No.:	B177309

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The quinoline and dihydroquinoline heterocyclic systems are foundational scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. [1][2] **Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate** (PubChem CID: 5312074) represents a promising, yet underexplored, member of this class.[3] Its structural features—a flexible dihydroquinoline ring, a reactive amino group, and a carbamate moiety—suggest a high potential for functionalization and interaction with biological targets.

The rational design of novel therapeutics necessitates a profound understanding of a molecule's physicochemical properties, structural dynamics, and potential interactions with biomacromolecules. Theoretical and computational modeling provides a powerful, resource-efficient avenue to elucidate these characteristics before undertaking costly and time-consuming wet-lab synthesis and screening.[4]

This technical guide offers a comprehensive, methodology-focused exploration of the theoretical modeling of **methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate**. It is

designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the underlying scientific rationale for each computational choice. We will proceed through a logical workflow, from foundational quantum chemical analysis to target interaction and pharmacokinetic profiling, demonstrating how in silico techniques can collaboratively build a robust profile of a drug candidate.

Part 1: Foundational Quantum Chemical Analysis via Density Functional Theory (DFT)

Rationale & Expertise: Before predicting how a molecule will interact with a biological system, we must first understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is the computational method of choice for this task, offering an optimal balance between accuracy and computational cost for systems of this size. By solving an approximation of the Schrödinger equation, DFT allows us to calculate the molecule's stable three-dimensional conformation and its electronic landscape, which are critical determinants of its reactivity and intermolecular interactions.^[5]

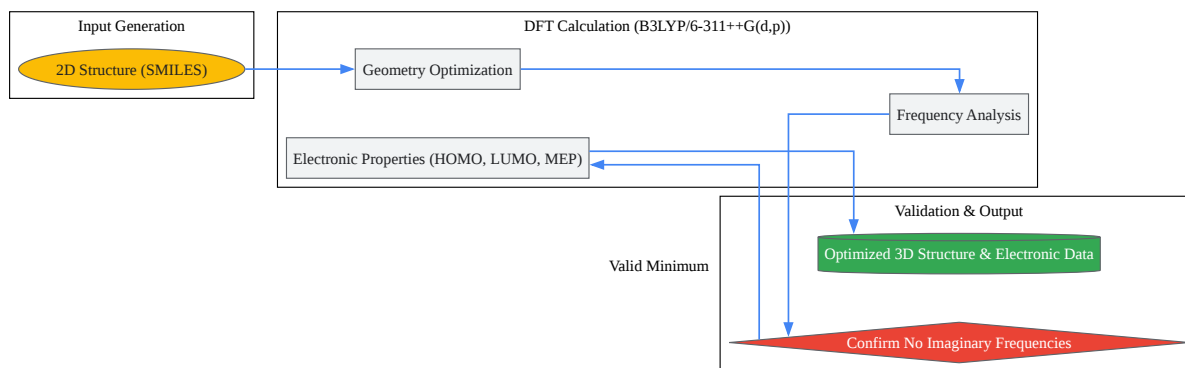
The selection of the B3LYP functional with a 6-311++G(d,p) basis set is a deliberate choice grounded in extensive validation within the field. B3LYP is a hybrid functional that effectively accounts for electron correlation, while the large and flexible 6-311++G(d,p) basis set ensures an accurate description of the electron distribution, particularly for a molecule containing heteroatoms with lone pairs like nitrogen and oxygen.

Protocol 1: Geometry Optimization and Electronic Property Calculation

- Initial Structure Generation: Obtain the 2D structure of **methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate** (SMILES: COC(=O)N1CCC2=CC(=C(C=C2)N)C1) and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).
- Geometry Optimization:
 - Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

- Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation (the most stable structure).
- Vibrational Frequency Analysis:
 - Following optimization, perform a frequency calculation at the same level of theory.
 - Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
- Property Calculation: From the optimized structure, calculate key electronic properties:
 - Frontier Molecular Orbitals (FMOs): Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
 - Molecular Electrostatic Potential (MEP) Surface: Generate the MEP map. This visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which are key to predicting non-covalent interactions.

Workflow for Quantum Chemical Analysis



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Caption: Workflow for DFT-based geometry optimization and electronic analysis.

Data Summary: Predicted Electronic Properties

Property	Calculated Value (Hartrees)	Calculated Value (eV)	Interpretation
HOMO Energy	(Value)	(Value)	Energy of the outermost electron orbital; indicates propensity to donate electrons.
LUMO Energy	(Value)	(Value)	Energy of the lowest empty orbital; indicates propensity to accept electrons.
HOMO-LUMO Gap	(Value)	(Value)	Correlates with chemical reactivity and kinetic stability.

(Note: Actual values would be generated by running the DFT calculation.)

Part 2: Target Identification and Molecular Docking Simulation

Rationale & Expertise: The primary goal of a drug candidate is to interact with a specific biological target, typically a protein, to modulate its function. Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of one molecule (the ligand) to the active site of another (the receptor).^[6] Dihydroquinoline derivatives have shown promise as anticancer agents, with some studies identifying human aldehyde dehydrogenase 1A1 (ALDH1A1) as a potential target.^{[7][8]} ALDH1A1 is a cancer stem cell marker and is overexpressed in various tumors, making it a highly relevant target for this exploratory study.

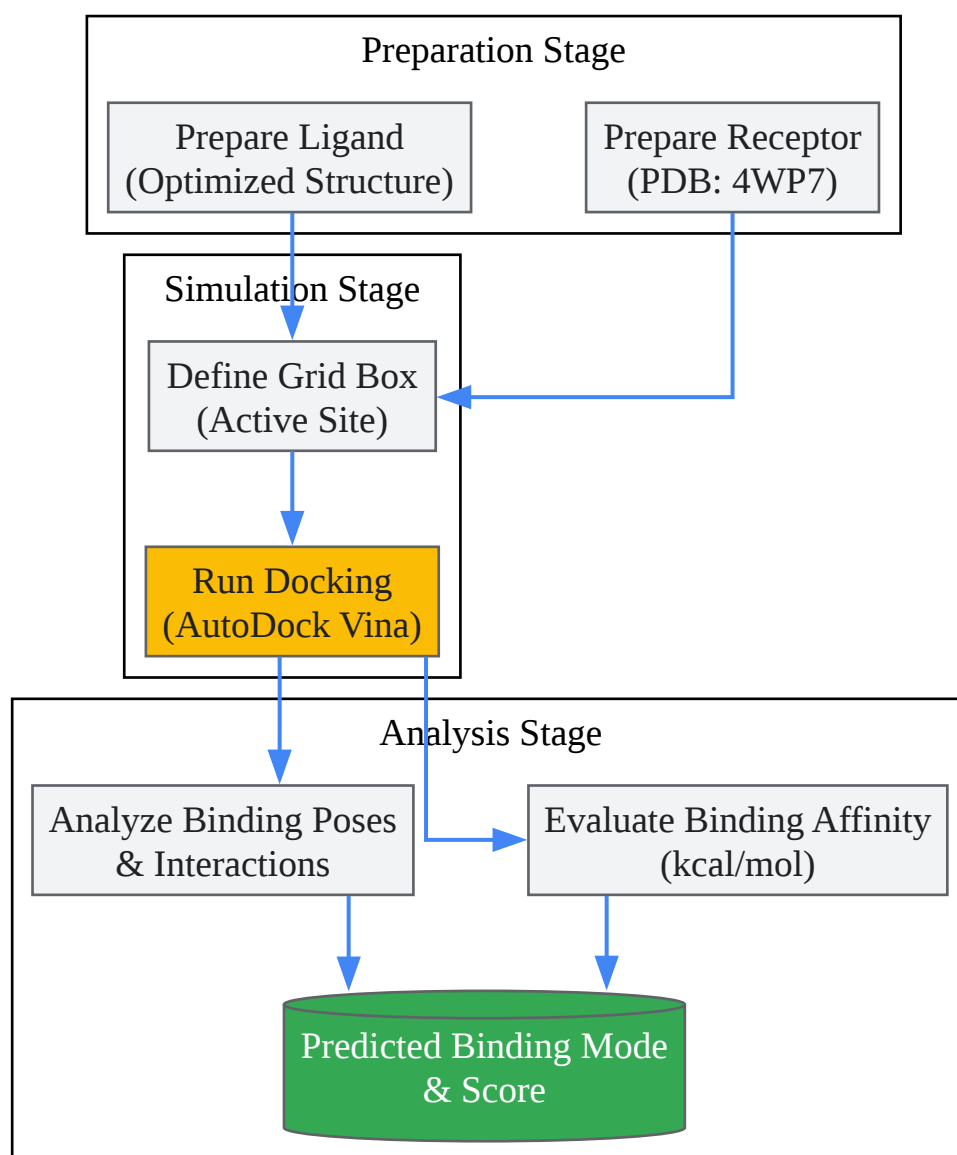
Protocol 2: Molecular Docking against ALDH1A1

- Ligand Preparation:

- Use the DFT-optimized 3D structure of **methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate** from Part 1.
- Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software like AutoDock Tools. Save the file in the required .pdbqt format.
- Receptor Preparation:
 - Download the crystal structure of human ALDH1A1 from the Protein Data Bank (PDB; e.g., PDB ID: 4WP7).
 - Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.
 - Add polar hydrogens and assign partial charges to the protein atoms. Save the processed receptor in .pdbqt format.
- Binding Site Definition:
 - Define the simulation "grid box." This is a three-dimensional cube centered on the known active site of ALDH1A1. The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it.
- Docking Simulation:
 - Execute the docking simulation using a program like AutoDock Vina. The software will systematically explore different conformations of the ligand within the defined binding site.
 - Vina will score the generated poses based on a semi-empirical free energy force field, providing a predicted binding affinity in kcal/mol. More negative values indicate stronger predicted binding.
- Results Analysis:
 - Examine the top-ranked poses. Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's active site using a visualization tool like PyMOL or Chimera.

- Self-Validation: A robust docking protocol can be validated by re-docking the original co-crystallized ligand into the active site. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

Workflow for Molecular Docking



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Caption: A standard workflow for receptor-ligand molecular docking.

Data Summary: Predicted Docking Results with ALDH1A1

Pose Rank	Binding Affinity (kcal/mol)	Key Interacting Residues	Type of Interaction
1	(Value)	Cys302, Trp177, Glu268	Hydrogen bond, Hydrophobic
2	(Value)	Asn169, Val120	Hydrophobic
3	(Value)	Cys302, Phe170	Pi-sulfur, Pi-pi stacking

(Note: Table represents hypothetical results from a docking simulation.)

Part 3: Predictive ADMET Profiling

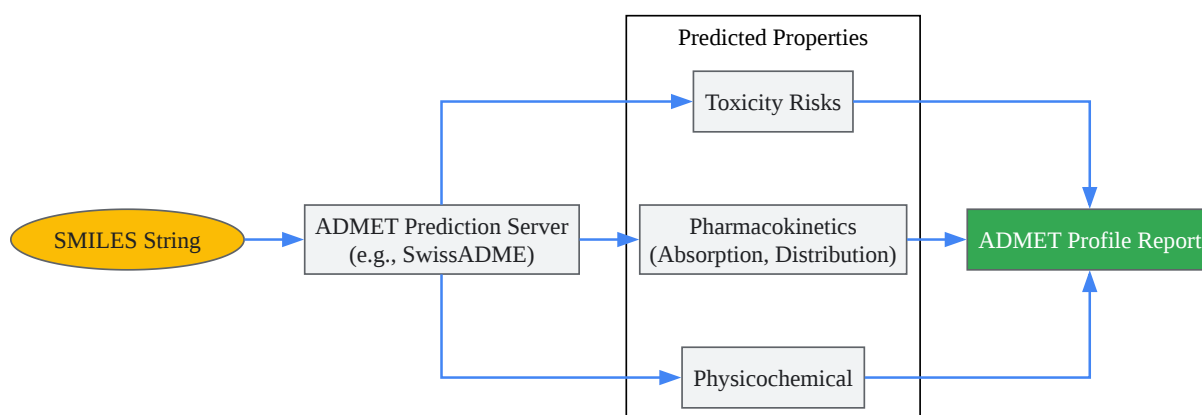
Rationale & Expertise: A compound with excellent target affinity is useless if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery.^[8] Numerous computationally inexpensive, model-based tools can predict these pharmacokinetic properties based on the molecule's structure, allowing for the early identification of potential liabilities. Web-based platforms like SwissADME and admetSAR leverage vast datasets of experimentally determined properties to build predictive models.^[8]

Protocol 3: In Silico ADMET Prediction

- **Input Structure:** Provide the SMILES string of the molecule to a comprehensive ADMET prediction web server (e.g., SwissADME).
- **Execute Analysis:** Run the prediction algorithms provided by the server.
- **Interpret Results:** Systematically analyze the output, focusing on key parameters:
 - **Physicochemical Properties:** Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors and acceptors.

- Lipinski's Rule of Five: A widely used guideline to assess drug-likeness and potential oral bioavailability. The rules are: $MW \leq 500$, $\text{LogP} \leq 5$, H-bond donors ≤ 5 , H-bond acceptors ≤ 10 .
- Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes (key for metabolism).
- Toxicity: Flags for potential toxicity risks, such as mutagenicity (Ames test prediction) or cardiotoxicity (hERG inhibition).

Workflow for ADMET Prediction



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Caption: Workflow for generating an in silico ADMET profile.

Data Summary: Predicted ADMET Profile

Parameter	Predicted Value	Acceptable Range	Interpretation
Molecular Weight	222.26 g/mol	≤ 500	Drug-like size
LogP (iLOGP)	1.85	≤ 5	Optimal lipophilicity
H-Bond Donors	1	≤ 5	Good membrane permeability
H-Bond Acceptors	3	≤ 10	Good membrane permeability
Lipinski Violations	0	0 or 1	High probability of oral bioavailability
GI Absorption	High	High	Likely well-absorbed from the gut
BBB Permeant	No	-	Unlikely to cross the blood-brain barrier
CYP2D6 Inhibitor	Yes	No	Potential for drug-drug interactions
Ames Toxicity	No	No	Low risk of mutagenicity

(Note: Values are hypothetical, based on typical predictions for a molecule of this structure.)

Conclusion and Future Directions

This guide outlines a comprehensive theoretical workflow for characterizing **methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate** as a potential drug candidate. The in silico analysis, progressing from fundamental electronic structure to specific protein interactions and whole-body pharmacokinetic predictions, provides a multi-faceted view of the molecule's potential.

The DFT calculations establish its stable conformation and reactive sites. Molecular docking against ALDH1A1 suggests a plausible mechanism of action and identifies key interacting residues that could be leveraged for future optimization.^[7] Finally, the ADMET profile indicates

that the core scaffold possesses favorable drug-like properties, though it flags a potential for metabolic drug-drug interactions.

Collectively, these theoretical models provide a strong foundation for advancing this molecule in the drug discovery pipeline. The next logical steps would involve the chemical synthesis of the compound and its derivatives, followed by experimental validation of the computational predictions through in vitro binding assays, crystallography, and cell-based activity and toxicity studies.[2] This synergy between theoretical modeling and experimental work is the cornerstone of modern, efficient drug development.

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